2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dichlorophenylmethylsulfanyl group at position 2 and a 4-nitrophenyl substituent at position 3. Thienopyrimidin-4-ones are known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S2/c20-14-6-1-11(9-15(14)21)10-29-19-22-16-7-8-28-17(16)18(25)23(19)12-2-4-13(5-3-12)24(26)27/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIAVMPXUJRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Industry: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, derivatives of thienopyrimidine have been identified as inhibitors of protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Profiles
*Calculated based on analogous structures.
Key Observations:
- Electron Effects: The target compound’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with methoxy (electron-donating) or methyl (electron-neutral) substituents in analogues.
- Lipophilicity: The 3,4-dichlorophenyl group increases hydrophobicity compared to methyl or methoxy substituents, which may enhance membrane permeability but reduce aqueous solubility .
Table 3: Inferred Properties Based on Structural Analogues
Discussion:
- The dichlorophenyl group may confer resistance to oxidative metabolism, extending half-life .
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 850916-09-5) is a member of the thienopyrimidine class of heterocyclic compounds. Known for their diverse biological activities, thienopyrimidines have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article comprehensively reviews the biological activity of this specific compound, focusing on its structure, synthesis, biological mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core ,
- A 3,4-dichlorophenyl methylsulfanyl group,
- A 4-nitrophenyl substituent.
These functional groups suggest significant chemical reactivity and potential for diverse biological interactions. The presence of the nitro group may enhance electron-withdrawing properties, potentially influencing binding affinities to various molecular targets such as kinases.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of functional groups via nucleophilic substitution reactions or electrophilic aromatic substitution.
- Purification and characterization using techniques like NMR and mass spectrometry.
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and solvent-free conditions, have been reported to improve yields and reduce reaction times significantly .
Antiproliferative Activity
Several studies have indicated that thienopyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines. For example:
- Compounds with similar structures have shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Related thienopyrimidine derivatives have demonstrated effectiveness against:
- Gram-positive bacteria such as Staphylococcus aureus,
- Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
For instance, a study found that related compounds exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains .
Kinase Inhibition
The presence of the nitrophenyl group indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. Research has shown that modifications at similar positions can lead to enhanced inhibitory activity against kinases such as EGFR and VEGFR-2 .
The mechanism through which this compound exerts its biological effects likely involves:
- Inhibition of kinase activity , disrupting signaling pathways crucial for cell proliferation and survival.
- Interaction with DNA or RNA , leading to apoptosis in cancer cells.
- Antimicrobial action , potentially through disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar thienopyrimidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-3-methyl-2-sulfanyl | Contains a sulfanyl group; different phenyl substituent | Antimicrobial properties |
| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | Oxadiazole ring; similar dichlorophenyl substituent | Antitumor activity |
| 2-Amino-4-(2,3-Dichlorophenyl) | Different ring system; dichlorophenyl | Inhibits EGFR and VEGFR-2 kinases |
This table illustrates the unique combination of functional groups in This compound , which may offer distinct biological pathways compared to other compounds.
Case Studies
- Anticancer Studies : In vitro studies conducted on various cancer cell lines revealed that modifications on the thienopyrimidine core significantly impacted cytotoxicity. The compound's ability to inhibit cell growth was linked to its interaction with specific kinase pathways.
- Antimicrobial Efficacy : Clinical evaluations demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibiotics amid rising resistance issues.
Q & A
Basic: What are the critical steps and conditions for synthesizing this thieno[3,2-d]pyrimidin-4-one derivative?
The synthesis involves a multi-step route:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted thioureas with α-haloketones under reflux in dichloromethane (DCM) or dimethylformamide (DMF) .
Sulfanyl Group Introduction : React the core with [(3,4-dichlorophenyl)methyl]thiol using a base (e.g., NaH) in DMF at 60–80°C .
Nitrophenyl Substitution : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Aromatic protons in the 4-nitrophenyl group appear as doublets near δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
Basic: What are the solubility properties of this compound, and how do they influence experimental design?
-
Solubility Profile :
Solvent Solubility (mg/mL) DMSO >20 Ethanol ~5 Water <0.1 -
Formulation Tips : Use DMSO for stock solutions (10 mM) and dilute in buffer (PBS, pH 7.4) for biological assays. Sonication or mild heating (40°C) may enhance dissolution .
Advanced: How can reaction conditions be optimized to minimize side products during sulfanyl group incorporation?
- Key Variables :
- Temperature : Maintain 60–80°C to balance reactivity and avoid decomposition .
- Base Selection : Use NaH over K₂CO₃ for higher nucleophilicity of the thiolate ion .
- Solvent : Anhydrous DMF minimizes hydrolysis side reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quench with ice-water to isolate intermediates .
Advanced: What pharmacological targets are hypothesized for this compound, and how can they be validated?
- Hypothesized Targets : Kinases (e.g., EGFR, VEGFR) or redox enzymes (e.g., NADPH oxidase) due to electron-deficient nitrophenyl and sulfanyl groups .
- Validation Methods :
- Kinase Assays : Use recombinant enzymes (e.g., EGFR) with ATP-Glo™ luminescence kits to measure IC₅₀ .
- Cellular Assays : Test inhibition of proliferation in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
-
Modification Strategies :
Substituent Modification Goal Example Derivatives Nitrophenyl Electron density Replace with CF₃ or CN Sulfanyl Linker Flexibility Substitute with CH₂ or O -
Assays : Compare IC₅₀ values across derivatives in enzyme/cell-based models. Use molecular docking (AutoDock Vina) to predict binding modes .
Advanced: What are the major degradation products under accelerated stability conditions, and how are they characterized?
- Stress Conditions : Expose to 40°C/75% RH for 4 weeks or UV light (254 nm) for 48 hours .
- Degradation Pathways :
- Hydrolysis : Cleavage of sulfanyl group → 3,4-dichlorobenzyl alcohol (confirmed via LC-MS) .
- Oxidation : Nitro group reduction → amine derivative (H₂O₂-mediated, characterized by NMR) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess stability of ligand-receptor complexes .
- Software : Gaussian 16 (DFT), GROMACS (MD) .
Advanced: What strategies improve bioavailability in preclinical models?
- Approaches :
- LogP Optimization : Reduce LogP from ~3.5 to 2–3 via polar substituents (e.g., -OH, -COOH) .
- Prodrug Design : Mask nitro groups as esters for enhanced membrane permeability .
- In Vivo Testing : Administer orally (10 mg/kg) in rodent models; measure plasma concentrations via LC-MS/MS .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
- Case Example : Yields range from 40% (DMF, 80°C) to 65% (DCM, reflux) .
- Resolution Protocol :
- Reproduce Conditions : Strictly control solvent purity, inert atmosphere, and heating rates.
- Intermediate Trapping : Isolate and characterize intermediates (e.g., thiolate adducts) to identify yield-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
